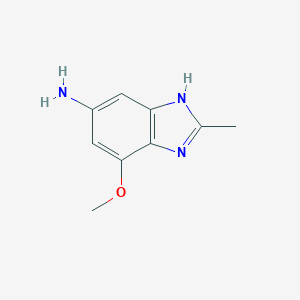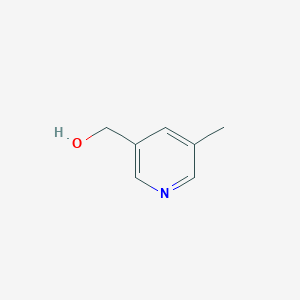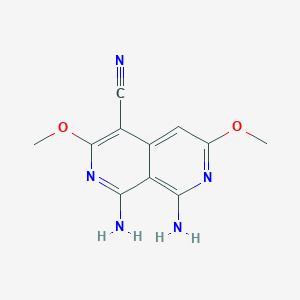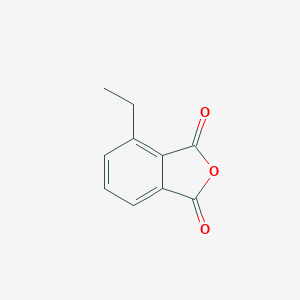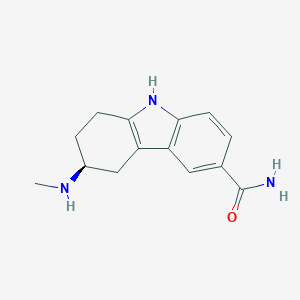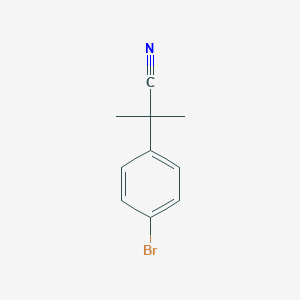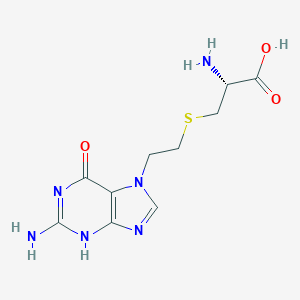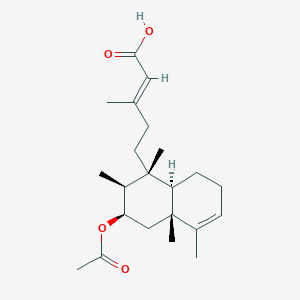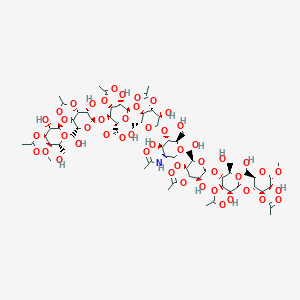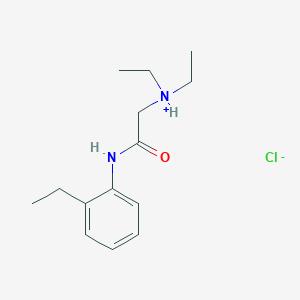
2-(Diethylamino)-2'-ethylacetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-2'-ethylacetanilide hydrochloride, commonly known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in the medical field. Lidocaine hydrochloride is a white, odorless crystalline powder that is soluble in water and alcohol. It is commonly used for pain relief during dental procedures, minor surgeries, and for the treatment of arrhythmias.
Mechanism Of Action
Lidocaine hydrochloride works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also has a mild vasodilatory effect, which can help to reduce inflammation in the affected area.
Biochemical And Physiological Effects
Lidocaine hydrochloride has a rapid onset of action and a short duration of action, making it an ideal choice for minor surgical procedures. It is metabolized by the liver and excreted in the urine. Lidocaine hydrochloride has been shown to have minimal systemic toxicity when used in appropriate doses.
Advantages And Limitations For Lab Experiments
Lidocaine hydrochloride is a widely used local anesthetic in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively inexpensive and readily available. However, lidocaine hydrochloride has limitations in that it can cause allergic reactions in some individuals and can have toxic effects if used in excessive doses.
Future Directions
Future research on lidocaine hydrochloride could focus on its potential use as an anti-inflammatory agent and in the treatment of neuropathic pain. Additionally, research could be conducted to develop new formulations of lidocaine hydrochloride that have a longer duration of action and fewer side effects. Finally, research could be conducted to better understand the mechanism of action of lidocaine hydrochloride and how it can be optimized for use in various medical procedures.
Synthesis Methods
Lidocaine hydrochloride is synthesized by the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide. The resulting compound is then reacted with hydrochloric acid to form lidocaine hydrochloride.
Scientific Research Applications
Lidocaine hydrochloride has been extensively studied in the scientific community for its use as a local anesthetic. It has also been studied for its potential use in the treatment of neuropathic pain, cardiac arrhythmias, and as an anti-inflammatory agent.
properties
CAS RN |
101651-71-2 |
|---|---|
Product Name |
2-(Diethylamino)-2'-ethylacetanilide hydrochloride |
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
diethyl-[2-(2-ethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-12-9-7-8-10-13(12)15-14(17)11-16(5-2)6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H |
InChI Key |
XZTZQPLIWPOMCV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C[NH+](CC)CC.[Cl-] |
synonyms |
diethyl-[(2-ethylphenyl)carbamoylmethyl]azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




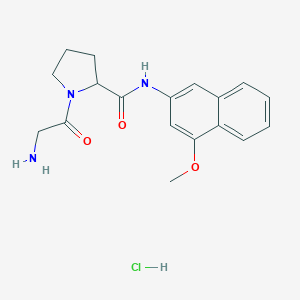
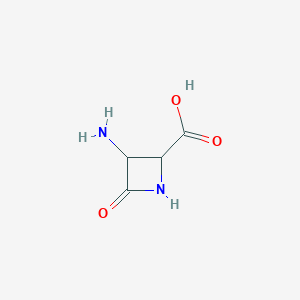
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
